molecular formula C8H5BrClFO2 B6160418 methyl 2-bromo-5-chloro-3-fluorobenzoate CAS No. 1507624-50-1

methyl 2-bromo-5-chloro-3-fluorobenzoate

Cat. No. B6160418
CAS RN: 1507624-50-1
M. Wt: 267.5
InChI Key:
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Description

Methyl 2-bromo-5-chloro-3-fluorobenzoate, also known as methyl 2-BCF, is a common organic compound used in a variety of scientific applications. It is a white crystalline solid with a molecular formula of C7H4BrClFO2. This compound is used in a variety of synthetic organic chemistry processes, as well as in the production of pharmaceuticals and other industrial chemicals. It is also a key component in the synthesis of other compounds such as 2-bromo-5-chloro-3-methylbenzoic acid and 5-chloro-3-fluoro-2-methylbenzoic acid.

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-chloro-3-fluorobenzoate 2-BCF is not yet fully understood. However, it is known that the compound acts as a Lewis acid, which is a type of acid that can accept electrons from other molecules. This allows the compound to form covalent bonds with other molecules, which can lead to the formation of new compounds. It is also known that the compound can form complexes with other molecules, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 2-bromo-5-chloro-3-fluorobenzoate 2-BCF are not yet fully understood. However, it is known that the compound can interact with a variety of enzymes and proteins in the body. It is also known to be toxic to some types of bacteria and fungi. In addition, it has been shown to have anti-inflammatory and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

Methyl 2-BCF has a number of advantages and limitations when used in lab experiments. One of the main advantages is its low cost and availability. It is also relatively easy to synthesize and has a high solubility in many solvents. However, it can be toxic to some organisms and can react with other compounds, which can lead to the formation of potentially hazardous byproducts.

Future Directions

The potential future directions for research involving methyl 2-bromo-5-chloro-3-fluorobenzoate 2-BCF include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications. In addition, further research could be done to explore the potential uses of the compound in the synthesis of other compounds and its potential toxicity in different organisms. Finally, further research could be done to explore the potential of methyl 2-bromo-5-chloro-3-fluorobenzoate 2-BCF as a drug or pharmaceutical agent.

Synthesis Methods

Methyl 2-BCF can be synthesized by a variety of methods. One of the most widely used methods is the Williamson ether synthesis. This involves the reaction of bromoacetone with sodium chloride in the presence of an alcohol solvent. This process yields a white crystalline solid that is the desired methyl 2-bromo-5-chloro-3-fluorobenzoate 2-BCF. Other methods of synthesis include the reaction of 2-bromo-3-fluorobenzoic acid with sodium chloride in the presence of an alcohol solvent, and the reaction of 2-chloro-3-fluorobenzoic acid with sodium bromide in the presence of an alcohol solvent.

Scientific Research Applications

Methyl 2-BCF is widely used in scientific research applications. It is used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. It is also used in the synthesis of organic compounds such as 2-bromo-5-chloro-3-methyl 2-bromo-5-chloro-3-fluorobenzoatebenzoic acid and 5-chloro-3-fluoro-2-methyl 2-bromo-5-chloro-3-fluorobenzoatebenzoic acid. In addition, it is used as a starting material for the synthesis of other compounds such as 2-bromo-3-fluoro-5-chlorobenzoic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-bromo-5-chloro-3-fluorobenzoate involves the bromination, chlorination, and fluorination of benzoic acid followed by esterification with methanol.", "Starting Materials": [ "Benzoic acid", "Bromine", "Chlorine", "Fluorine", "Methanol", "Sulfuric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Bromination of benzoic acid with bromine in the presence of sulfuric acid to yield methyl 2-bromo-3-carboxybenzoate.", "Step 2: Chlorination of methyl 2-bromo-3-carboxybenzoate with chlorine in the presence of sulfuric acid to yield methyl 2-bromo-5-chloro-3-carboxybenzoate.", "Step 3: Fluorination of methyl 2-bromo-5-chloro-3-carboxybenzoate with fluorine in the presence of sodium hydroxide to yield methyl 2-bromo-5-chloro-3-fluorobenzoate.", "Step 4: Esterification of methyl 2-bromo-5-chloro-3-fluorobenzoate with methanol in the presence of sulfuric acid to yield methyl 2-bromo-5-chloro-3-fluorobenzoate." ] }

CAS RN

1507624-50-1

Molecular Formula

C8H5BrClFO2

Molecular Weight

267.5

Purity

95

Origin of Product

United States

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